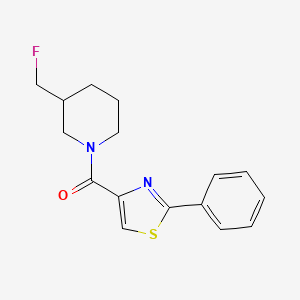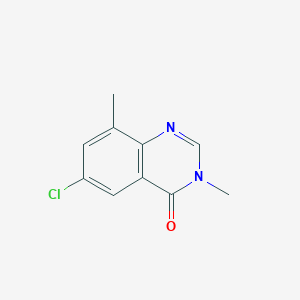![molecular formula C11H14N6O B12234199 N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B12234199.png)
N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that features a pyrimidine ring substituted with a triazole ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Triazole Ring:
Attachment of the Oxolane Moiety: The oxolane moiety can be attached through a nucleophilic substitution reaction, where the oxolane ring is introduced via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The oxolane moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
- N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-3-yl)pyrimidin-4-amine
Uniqueness
N-[(oxolan-2-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the specific positioning of the triazole ring at the 1-position, which can influence its binding affinity and selectivity towards molecular targets. The presence of the oxolane moiety also distinguishes it from other similar compounds, potentially enhancing its pharmacokinetic properties.
Properties
Molecular Formula |
C11H14N6O |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H14N6O/c1-2-9(18-3-1)5-13-10-4-11(15-7-14-10)17-8-12-6-16-17/h4,6-9H,1-3,5H2,(H,13,14,15) |
InChI Key |
HOBOBXLKDWBSET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-2,4-dimethyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234123.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12234126.png)
![2-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B12234130.png)
![3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12234140.png)
![3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B12234143.png)
![3-cyclopropyl-6-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12234151.png)
![5-Bromo-3-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12234155.png)
![2-(4-bromo-1H-pyrazol-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12234162.png)

![N-cyclobutyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12234185.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12234191.png)
![1-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B12234193.png)
![4-Methyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12234196.png)

